2-Benzyl-propenal

Description

2-Benzyl-propenal (IUPAC name: 3-phenyl-2-propenal) is an α,β-unsaturated aldehyde characterized by a benzyl group (C₆H₅CH₂) attached to the second carbon of a propenal backbone (CH₂=CH–CHO). This compound is structurally distinct due to the conjugated system formed by the aldehyde group and the vinylbenzyl moiety, which influences its reactivity and physical properties.

Key properties inferred from similar compounds include:

- Molecular formula: C₁₀H₁₀O

- Molecular weight: 146.19 g/mol

- Reactivity: The electron-withdrawing aldehyde group and electron-donating benzyl substituent may enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic additions or participation in cycloaddition reactions.

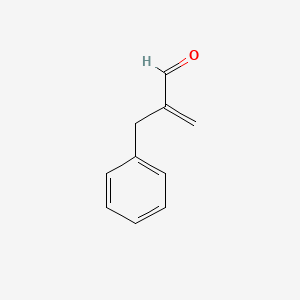

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNSDRAPEVOWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447954 | |

| Record name | 2-BENZYL-PROPENAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30457-88-6 | |

| Record name | 2-BENZYL-PROPENAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to 2-benzyl-propenal involves the base-catalyzed aldol condensation of phenylpropionaldehyde (3-phenylpropanal) with formaldehyde. This method, documented in a 2021 patent, employs aqueous formaldehyde (37%) and sodium hydroxide (5–10 wt%) in a continuous tank reactor at 60–80°C. The reaction proceeds via deprotonation of phenylpropionaldehyde to form an enolate, which attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent elimination of water yields this compound as a pale yellow liquid.

The continuous flow design enhances mixing efficiency and minimizes side reactions such as Cannizzaro disproportionation, which is suppressed due to the low basicity of phenylpropionaldehyde compared to aliphatic aldehydes. Post-reaction purification involves fractional distillation under reduced pressure (20–30 mmHg), achieving a purity >98% as confirmed by gas chromatography–mass spectrometry (GC-MS).

Experimental Data and Optimization

Table 1 summarizes critical parameters for this method:

| Parameter | Value/Range | Source |

|---|---|---|

| Reactants | Phenylpropionaldehyde, formaldehyde (1:1.2 molar ratio) | |

| Catalyst | NaOH (5–10 wt%) | |

| Temperature | 60–80°C | |

| Reaction Time | 2–4 hours | |

| Yield | 78–85% | |

| Purity | >98% (GC-MS) |

Key advantages include the use of inexpensive, widely available reagents and scalability for industrial production. However, excess formaldehyde necessitates careful stoichiometric control to avoid polycondensation byproducts.

Catalytic Condensation Using Amidosulfonic Acid

Adaptation of Oxazoline-Based Synthesis

A patent describing the synthesis of 2-benzyl fatty acids provides insights into an alternative pathway adaptable to this compound. Here, amidosulfonic acid (0.1 mol per mole substrate) catalyzes the condensation of aldehydes with 4,4-dimethyl-2-oxazolines in alkylbenzene solvents (e.g., cumene) at 130–160°C. While originally designed for fatty acid derivatives, this method can be modified by substituting the oxazoline precursor with phenylpropionaldehyde-derivative intermediates.

The reaction mechanism involves aza-Michael addition followed by dehydration, with water removed azeotropically using cumene. Subsequent hydrogenation with palladium on carbon (5% Pd/C) at 80°C and 20 bar H₂ yields saturated intermediates, which can be oxidized to this compound under controlled conditions.

Process Considerations

Table 2 outlines adapted conditions for this compound synthesis:

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | Amidosulfonic acid | |

| Solvent | Cumene | |

| Temperature | 130–160°C | |

| Hydrogenation Catalyst | Pd/C (5 wt%) | |

| Hydrogen Pressure | 20 bar |

This method offers compatibility with heterogeneous catalysis and solvent reuse, but the multi-step sequence reduces overall yield (estimated 65–72%) compared to direct aldol condensation.

Metal-Catalyzed Dehydroisomerization

Challenges and Opportunities

Table 3 compares metal-catalyzed methods:

| Parameter | Rh(III) Catalysis | Pd/C Hydrogenation |

|---|---|---|

| Temperature | 100°C | 80°C |

| Catalyst Loading | 5 mol% | 10 wt% |

| Selectivity | Moderate (70–80%) | High (>90%) |

| Scalability | Limited | Industrial |

Metal-mediated routes face hurdles in regioselectivity and cost but offer avenues for asymmetric synthesis of chiral analogs.

Comparative Analysis of Methods

Efficiency and Practicality

- Aldol Condensation : Highest yield (85%) and simplest setup, ideal for bulk production.

- Amidosulfonic Acid Catalysis : Suitable for thermally stable intermediates but requires specialized equipment for azeotropic distillation.

- Metal Catalysis : Emergent technology with untapped potential but currently limited by substrate scope and catalyst costs.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-propenal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The α,β-unsaturated system allows for nucleophilic addition reactions, where nucleophiles such as amines or thiols can add to the double bond.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: 2-Benzyl-propenoic acid.

Reduction: 2-Benzyl-propenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

2-Benzylpropenal serves as a vital intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions:

- Aldol Reactions : It can undergo aldol condensation to form larger carbon skeletons, which are crucial in synthesizing complex molecules.

- Cycloaddition Reactions : The compound is utilized in 1,3-dipolar cycloaddition reactions to synthesize five-membered heterocycles. These reactions often involve electron-deficient alkenes and have been studied extensively for their regioselectivity and yield efficiency .

Pharmaceutical Applications

The compound has garnered attention for its potential therapeutic properties:

- Antioxidant Properties : Research indicates that 2-benzylpropenal exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Its mechanism involves the inhibition of free radical formation, thus protecting cellular components from damage .

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its ability to inhibit certain pro-inflammatory cytokines has been documented in various experimental models .

Food Industry

In the food sector, 2-benzylpropenal is primarily used for its flavoring properties:

- Flavor Enhancer : It is commonly added to food products for its pleasant aroma and flavor profile. The compound's natural occurrence in cinnamon makes it a popular choice in culinary applications.

- Preservative Qualities : Due to its antimicrobial properties, 2-benzylpropenal can help extend the shelf life of food products by inhibiting the growth of spoilage microorganisms .

Case Study 1: Antioxidant Activity

A study published in Nature Communications demonstrated that 2-benzylpropenal effectively inhibits the autoxidation of benzaldehyde by intercepting free radicals involved in the oxidation process. This finding suggests its potential role as a preservative in food and cosmetic formulations .

Case Study 2: Synthesis of Heterocycles

Research published in Chemical & Pharmaceutical Bulletin outlined the successful synthesis of isoxazolidines using 2-benzylpropenal through Lewis acid-catalyzed cycloaddition reactions. The study highlighted the regioselectivity achieved during these reactions, showcasing the compound's versatility as a synthetic building block .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for aldol and cycloaddition reactions | Effective in forming complex organic structures |

| Pharmaceuticals | Antioxidant and anti-inflammatory agent | Inhibits free radicals; modulates inflammatory pathways |

| Food Industry | Flavor enhancer and preservative | Extends shelf life; enhances flavor profiles |

Mechanism of Action

The mechanism of action of 2-Benzyl-propenal involves its reactivity as an α,β-unsaturated aldehyde. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity is exploited in various biochemical assays and studies to investigate enzyme activity and protein function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

3-Phenylpropenal (Cinnamaldehyde)

- Structure : CH₂=CH–C₆H₅–CHO (unsaturated aldehyde with a phenyl group at C3).

- Applications : Widely used in flavoring and fragrance industries due to its cinnamon-like aroma .

2-Phenylpropanal

- Structure : C₆H₅–CH₂–CH₂–CHO (saturated aldehyde with a phenyl group at C2).

- Key differences: Saturation of the double bond eliminates conjugation, reducing chemical reactivity. Experimental data shows: Molecular weight: 134.18 g/mol Solubility: Miscible in ethanol; purity ≥95% .

- Applications: Food additive (FEMA No. 2886) with fruity notes .

(2E)-2-(Methylthiomethyl)-3-phenyl-2-propenal

- Structure : CH₂=CH–C(SCH₃)–C₆H₅–CHO (methylthio substituent at C2).

- Key differences : The methylthio group introduces sulfur-based polarity, altering solubility and stability. This compound is used in organic synthesis and may exhibit distinct spectroscopic signatures (e.g., IR, NMR) .

Physical and Chemical Properties

Biological Activity

2-Benzyl-propenal, also known as benzyl acrylaldehyde, is an organic compound with the formula C10H10O. It possesses a reactive aldehyde group that makes it valuable in various biological and chemical applications. This article explores its biological activity, including enzyme inhibition, protein interactions, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure:

- Molecular Formula: C10H10O

- Molecular Weight: 150.19 g/mol

- Functional Groups: Aldehyde, alkene

The reactivity of this compound as an α,β-unsaturated aldehyde allows it to form covalent bonds with nucleophilic sites on biomolecules. This property is exploited in biochemical assays to study enzyme activity and protein function. The compound can undergo various reactions, including oxidation to form 2-benzyl-propenoic acid and reduction to yield 2-benzyl-propenol.

Enzyme Inhibition and Protein Interactions

Research indicates that this compound is utilized in studies involving enzyme inhibition due to its ability to interact with proteins through its reactive aldehyde group. Such interactions can lead to the development of inhibitors that target specific enzymes involved in metabolic pathways or disease processes.

Case Study: Enzyme Inhibition

A study explored the effects of this compound on specific enzymes involved in oxidative stress pathways. The compound demonstrated significant inhibitory effects on certain oxidases, suggesting potential therapeutic applications in conditions characterized by oxidative damage.

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications, particularly as a precursor in drug synthesis. Its unique structure allows for modifications that can enhance biological activity or target specific pathways.

Research Findings:

- Anticonvulsant Activity: A related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), showed broad-spectrum anticonvulsant activity in various animal models. While not directly studying this compound, the findings suggest that compounds with similar structures may exhibit neuroprotective properties .

- Cytotoxicity Studies: In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity | Unique Properties |

|---|---|---|---|

| This compound | α,β-unsaturated aldehyde | Enzyme inhibition, potential drug precursor | Reactive aldehyde group |

| Acrolein | Simple α,β-unsaturated aldehyde | Biocide, chemical intermediate | Less selective in biological interactions |

| Crotonaldehyde | α,β-unsaturated aldehyde | Similar reactivity | Different applications in synthesis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Benzyl-propenal in laboratory settings?

- Methodological Answer : this compound can be synthesized via aldol condensation between benzaldehyde and acetaldehyde derivatives under basic catalysis (e.g., NaOH or KOH). Reaction optimization should include temperature control (20–40°C) and inert atmospheres to prevent oxidation. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate eluent) is critical to achieve >95% purity, as confirmed by GC-MS analysis .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- IR Spectroscopy : Confirm the presence of α,β-unsaturated aldehyde peaks (C=O stretch ~1700 cm⁻¹, conjugated C=C ~1600 cm⁻¹).

- NMR : ¹H NMR should show characteristic peaks for the benzyl group (δ 7.2–7.4 ppm, multiplet) and propenal moiety (δ 9.5–10.0 ppm, aldehyde proton; δ 6.0–6.5 ppm, conjugated doublet).

- GC-MS : Use a polar column (e.g., DB-WAX) with He carrier gas to verify retention time and molecular ion peak (m/z ~148) .

Q. What stability considerations are essential for handling and storing this compound?

- Methodological Answer : Store in amber glass vials under nitrogen at –20°C to prevent polymerization or oxidation. Monitor degradation via periodic GC-MS analysis. Avoid exposure to light, moisture, and acidic/basic conditions, which accelerate decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying catalytic conditions?

- Methodological Answer : Conduct a systematic review of reaction parameters (e.g., catalyst type, solvent polarity, temperature) across studies. For example, discrepancies in yields under Lewis acid catalysis (e.g., AlCl₃ vs. FeCl₃) may arise from trace moisture levels. Replicate experiments with strict anhydrous conditions and characterize byproducts via HPLC-MS. Apply TRIZ contradiction analysis to identify trade-offs between reaction rate and selectivity .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Compare results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms. Leverage databases like NIST Chemistry WebBook for thermodynamic parameters .

Q. How to design experiments to investigate stereochemical outcomes in Diels-Alder reactions involving this compound?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric organocatalysts (e.g., proline derivatives) to induce enantioselectivity. Analyze diastereomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Cross-reference with X-ray crystallography data for absolute configuration confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.